
6-Bromo-N-methoxy-N-methylisoquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-N-methoxy-N-methylisoquinoline-3-carboxamide is a chemical compound with the molecular formula C12H11BrN2O2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-methoxy-N-methylisoquinoline-3-carboxamide typically involves the bromination of isoquinoline derivatives followed by the introduction of methoxy and methyl groups. One common method involves the following steps:
Bromination: Isoquinoline is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane.
Methoxylation: The brominated isoquinoline is then reacted with methanol in the presence of a base such as sodium hydride (NaH) to introduce the methoxy group.
Methylation: Finally, the compound is methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-N-methoxy-N-methylisoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaN3 in dimethylformamide (DMF) or KSCN in acetone.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thiocyanates.
Aplicaciones Científicas De Investigación
6-Bromo-N-methoxy-N-methylisoquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 6-Bromo-N-methoxy-N-methylisoquinoline-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or interference with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-N-methoxy-N-methylnicotinamide: Similar structure but with a pyridine ring instead of an isoquinoline ring.
6-Bromoisoquinoline: Lacks the methoxy and methyl groups.
N-Methoxy-N-methylisoquinoline-3-carboxamide: Lacks the bromine atom.
Uniqueness
6-Bromo-N-methoxy-N-methylisoquinoline-3-carboxamide is unique due to the combination of its bromine, methoxy, and methyl substituents on the isoquinoline ring. This unique structure imparts specific chemical and biological properties that can be exploited in various applications, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H11BrN2O2 |
|---|---|
Peso molecular |
295.13 g/mol |
Nombre IUPAC |
6-bromo-N-methoxy-N-methylisoquinoline-3-carboxamide |
InChI |
InChI=1S/C12H11BrN2O2/c1-15(17-2)12(16)11-6-9-5-10(13)4-3-8(9)7-14-11/h3-7H,1-2H3 |
Clave InChI |
ZTAQHVPNVQXKIK-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)C1=NC=C2C=CC(=CC2=C1)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


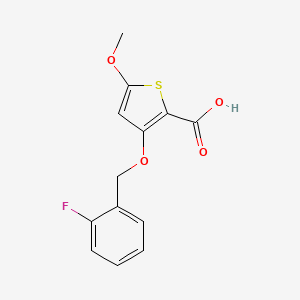
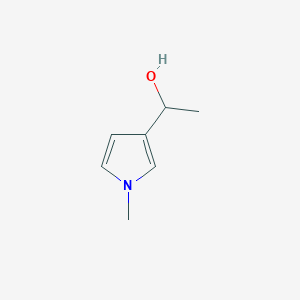

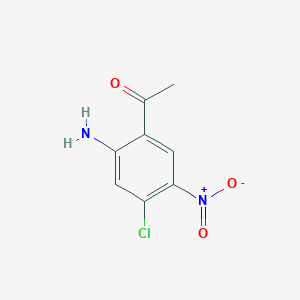
![(S)-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15230982.png)
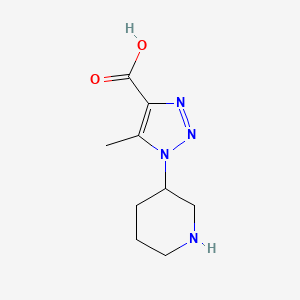
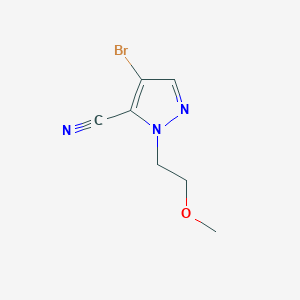
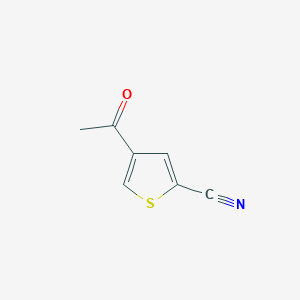

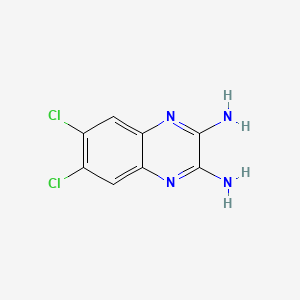
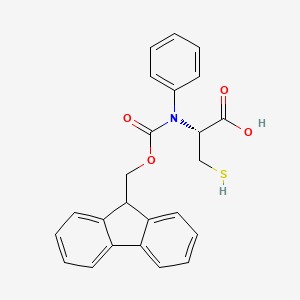
![tert-Butyl (1R,5R)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B15231031.png)
![2-(tert-Butyl)-7-chlorothiazolo[5,4-d]pyrimidine](/img/structure/B15231043.png)
![2-(cyanomethyl)-N,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B15231045.png)
